molecular formula C16H12F3N5O2 B2417325 6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide CAS No. 1396864-02-0

6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide

Cat. No.: B2417325
CAS No.: 1396864-02-0
M. Wt: 363.3
InChI Key: ADQGTOYOSYHDEZ-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is a novel chemical entity of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase-targeted therapies and central nervous system (CNS) active agents. Its molecular architecture incorporates a pyridazine core linked to a 2-methylimidazole hinge-binding motif and a 4-(trifluoromethoxy)phenyl carboxamide group. This structure is characteristic of compounds designed to interact with the ATP-binding pocket of various kinases . The 4-(trifluoromethoxy)phenyl group is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability and membrane permeability, which is frequently employed in inhibitors for cancer and CNS diseases . Compounds featuring an imidazole-substituted pyridazine core have demonstrated potent activity as NMDA receptor blockers, specifically targeting the NR-2B subtype . This suggests potential research applications for this compound in investigating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as chronic pain and depression. Furthermore, analogous pyridazine and benzimidazole derivatives have shown promise as potent and selective type II inhibitors of Fms-like tyrosine kinase 3 (FLT3), a validated therapeutic target in Acute Myeloid Leukemia (AML) . The structural features of this carboxamide indicate its potential utility as a lead compound or chemical probe for studying signal transduction pathways in oncology, especially for probing mutant FLT3 kinases associated with drug resistance. Researchers can utilize this high-quality compound for in vitro biochemical assays, target validation, and early-stage hit-to-lead optimization campaigns. It is supplied with detailed analytical data to ensure purity and identity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c1-10-20-8-9-24(10)14-7-6-13(22-23-14)15(25)21-11-2-4-12(5-3-11)26-16(17,18)19/h2-9H,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQGTOYOSYHDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyridazine rings. One common approach is to first synthesize the 2-methyl-1H-imidazole and then introduce the pyridazine ring through a series of reactions, including nucleophilic substitution and coupling reactions. The trifluoromethoxy phenyl group is usually introduced in the final steps using appropriate reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and pyridazine rings may play a role in binding to receptors or enzymes, while the trifluoromethoxy phenyl group could enhance its biological activity. Further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 6-(2-methyl-1H-imidazol-1-yl)ethyl-1,3,5-triazine-2,4-diamine

  • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which may contribute to its distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H16F3N5OC_{18}H_{16}F_3N_5O, and its structure includes key functional groups such as an imidazole ring, trifluoromethoxy group, and a pyridazine carboxamide moiety. This structural diversity is believed to contribute to its biological activity.

Research indicates that compounds similar to 6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide often exhibit activity through various pathways:

  • Inhibition of Protein Kinases : Many imidazole-containing compounds have been identified as inhibitors of specific protein kinases, which play crucial roles in cell signaling and proliferation. For instance, studies have shown that imidazole derivatives can inhibit Aurora kinases, which are involved in cell division .
  • Antagonism of PD-1/PD-L1 Interaction : Similar compounds have been reported to interfere with the programmed cell death protein 1 (PD-1) pathway, enhancing immune response against tumors. This mechanism is particularly relevant in cancer therapy .
  • Dopamine Receptor Modulation : Some derivatives have shown selective agonistic activity towards dopamine receptors, which may be beneficial in treating neuropsychiatric disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Description Reference
Kinase Inhibition Inhibits Aurora kinase with IC50 values in the low nanomolar range.
PD-1 Pathway Antagonism Enhances immune response in transgenic mouse models at concentrations < 100 nM.
Dopamine Receptor Agonism Selective for D3 receptors; promotes β-arrestin translocation.
Toxicity Profile Exhibits harmful effects if ingested or contacted with skin (H302, H312).

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Aurora Kinase Inhibition : A study demonstrated that a related imidazole compound effectively inhibited Aurora A kinase, leading to reduced proliferation in cancer cell lines. The study highlighted structure-affinity relationships that could be applied to optimize the new compound .
  • Immune Response Enhancement : Research involving mouse splenocytes showed that compounds targeting the PD-1/PD-L1 interaction could restore T-cell function significantly, indicating potential for cancer immunotherapy applications .
  • Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures were found to protect dopaminergic neurons from MPTP-induced damage, suggesting therapeutic potential for neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves sequential functionalization of the pyridazine core. A general approach includes:

  • Step 1: Coupling 2-methylimidazole to the pyridazine ring via nucleophilic substitution. This step often requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at elevated temperatures (80–100°C) .
  • Step 2: Formation of the carboxamide bond using 4-(trifluoromethoxy)aniline. Activation reagents like EDCl/HOBt or POCl₃ in DMF are effective for this step .
  • Optimization Tips:
    • Use catalytic iodide salts (e.g., KI) to accelerate nucleophilic substitutions .
    • Monitor reaction progress via TLC or LCMS to avoid over-reaction, which can lead to byproducts .
    • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and final products via recrystallization (ethanol/water) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d₆) should resolve key signals:
  • Pyridazine protons (δ 7.80–8.63 ppm as doublets or singlets) .
  • Imidazole methyl group (δ 2.23 ppm, singlet) .
    • ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and trifluoromethoxy (OCF₃) groups .
  • LCMS/HPLC:
    • Use reverse-phase C18 columns with UV detection (λ = 254 nm). Target ≥98% purity .
    • ESI-MS should show [M+H]⁺ at m/z ~392.2 (exact mass depends on isotopic pattern) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer: Contradictions often arise from differences in:

  • Assay Conditions:
    • Cell line variability (e.g., HEK293 vs. HeLa) and passage number affect target expression .
    • Buffer composition (e.g., DMSO concentration >0.1% may inhibit enzymes) .
  • Data Normalization:
    • Use internal controls (e.g., β-actin for Western blots) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Structural Confirmation:
    • Ensure batch-to-batch consistency via NMR and LCMS to rule out impurities influencing activity .

Advanced: What computational strategies are effective for studying target binding interactions of this compound?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., MAPK or PI3K). The trifluoromethoxy group may occupy hydrophobic pockets .
    • Validate poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
  • QSAR Modeling:
    • Train models using descriptors like logP, polar surface area, and H-bond donors to predict SAR for analogs .

Advanced: How can researchers design analogs to improve metabolic stability without compromising potency?

Answer:

  • Strategies:
    • Bioisosteric Replacement: Swap the trifluoromethoxy group with a trifluoromethylsulfonyl (CF₃SO₂) group to enhance metabolic resistance .
    • Steric Shielding: Introduce methyl groups ortho to the carboxamide to block cytochrome P450 oxidation .
  • Validation:
    • Test analogs in liver microsome assays (human/rat) and correlate stability with logD values .

Basic: What solvent systems and purification methods are optimal for isolating this compound?

Answer:

  • Solubility: The compound is soluble in DMSO, DMF, and sparingly in ethanol .
  • Purification:
    • Use flash chromatography (silica gel, gradient: 5–10% MeOH in CH₂Cl₂) for intermediates .
    • Final product recrystallization: Dissolve in hot ethanol, add water dropwise, and cool to 4°C for high yields (70–80%) .

Advanced: How does the trifluoromethoxy group influence the compound’s physicochemical and pharmacological properties?

Answer:

  • Lipophilicity: The OCF₃ group increases logP by ~1.2 units, enhancing membrane permeability .
  • Metabolic Stability: The strong C-F bonds resist oxidative degradation, improving half-life in vivo .
  • Electron Effects: The electron-withdrawing nature modulates π-π stacking in target binding pockets .

Advanced: What in vitro assays are recommended for evaluating target engagement and off-target effects?

Answer:

  • Primary Assays:
    • Kinase inhibition profiling (Eurofins KinaseProfiler™) at 1 µM .
    • Cellular thermal shift assays (CETSA) to confirm target engagement .
  • Counter-Screens:
    • Test against hERG channels (patch-clamp) and CYP450 isoforms (fluorometric assays) to assess toxicity .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions:
    • Lyophilized powder at -20°C under argon (moisture-sensitive due to carboxamide) .
    • Solutions in DMSO should be aliquoted and stored at -80°C (avoid freeze-thaw cycles) .
  • Stability Monitoring:
    • Check purity via HPLC every 6 months; degradation >5% requires repurification .

Advanced: How can researchers leverage structural data to optimize crystallinity for X-ray studies?

Answer:

  • Crystallization Screens: Use PEG/Ionic liquid matrices (Hampton Research) .
  • Modifications: Introduce halogen atoms (e.g., Cl at pyridazine C-7) to enhance crystal packing via halogen bonds .

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